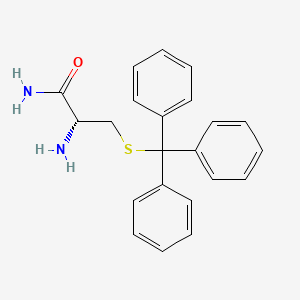

H-Cys(Trt)-NH2

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-tritylsulfanylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2OS/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H2,24,25)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWBGKONMFYEKL-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659065 | |

| Record name | S-(Triphenylmethyl)-L-cysteinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166737-85-5 | |

| Record name | S-(Triphenylmethyl)-L-cysteinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of S-Trityl-L-cysteinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of S-Trityl-L-cysteinamide, a valuable building block in peptide synthesis and drug discovery. The document details the synthetic pathway from its precursor, S-Trityl-L-cysteine, and outlines the analytical techniques for its thorough characterization.

Synthesis of S-Trityl-L-cysteinamide

The primary route for the synthesis of S-Trityl-L-cysteinamide involves the amidation of the carboxylic acid functionality of S-Trityl-L-cysteine. A common and effective method utilizes 1,1'-Carbonyldiimidazole (CDI) as an activating agent followed by the introduction of ammonia. To ensure high enantiomeric purity of the final product, a chiral resolution step can be incorporated.[1]

Synthesis Workflow

Caption: Synthetic and purification workflow for S-Trityl-L-cysteinamide.

Experimental Protocol

Materials:

-

(+)-S-Trityl-L-cysteine

-

1,1'-Carbonyldiimidazole (CDI)

-

Tetrahydrofuran (THF), anhydrous

-

Aqueous Ammonia (25-28%)

-

L-Dibenzoyl tartaric acid

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment (round-bottom flasks, magnetic stirrer, dropping funnel, etc.)

-

Rotary evaporator

Procedure:

Step 1: Activation of S-Trityl-L-cysteine [1]

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (+)-S-Trityl-L-cysteine (1.0 eq) in anhydrous THF.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add CDI (1.1-1.2 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for approximately 4 hours, or until the reaction is complete (monitored by TLC).

Step 2: Amidation [1]

-

Cool the reaction mixture back down to 0-5 °C in an ice bath.

-

Slowly add concentrated aqueous ammonia (4-5 eq) dropwise via a dropping funnel, ensuring the temperature does not exceed 15 °C.

-

Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

Step 3: Work-up and Extraction

-

Quench the reaction by adding water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude S-Trityl-L-cysteinamide.

Step 4: Chiral Purification [1]

-

Dissolve the crude S-Trityl-L-cysteinamide in ethyl acetate.

-

Add a solution of L-dibenzoyl tartaric acid (0.9-1.0 eq) in ethyl acetate to the mixture.

-

Heat the mixture gently to facilitate salt formation and then allow it to cool to room temperature, followed by further cooling in an ice bath to promote crystallization of the diastereomeric salt.

-

Collect the crystalline salt by filtration and wash with cold ethyl acetate.

-

To recover the free amide, suspend the salt in a biphasic mixture of ethyl acetate and saturated sodium bicarbonate solution and stir until all solids have dissolved.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure to yield the purified S-Trityl-L-cysteinamide.

Characterization of S-Trityl-L-cysteinamide

A comprehensive characterization of the synthesized S-Trityl-L-cysteinamide is essential to confirm its identity, purity, and stereochemical integrity. The following analytical techniques are recommended.

Characterization Workflow

Caption: Analytical workflow for the characterization of S-Trityl-L-cysteinamide.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₂N₂OS | - |

| Molecular Weight | 362.49 g/mol | - |

| Appearance | White to off-white solid | Expected |

| Melting Point | Not reported, but expected to be a crystalline solid | - |

Spectroscopic Data

2.3.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is a crucial tool for identifying the functional groups present in the molecule. For a primary amide like S-Trityl-L-cysteinamide, characteristic peaks are expected.[2][3][4][5]

| Wavenumber (cm⁻¹) | Vibration Mode | Description |

| ~3400-3100 | N-H stretch | Two distinct bands for the primary amide NH₂ group. |

| ~3100-3000 | C-H stretch (aromatic) | Characteristic of the trityl group. |

| ~3000-2850 | C-H stretch (aliphatic) | From the cysteine backbone. |

| ~1680-1640 | C=O stretch (Amide I) | Strong absorption characteristic of the amide carbonyl. |

| ~1650-1580 | N-H bend (Amide II) | Bending vibration of the primary amide. |

| ~750-700 and ~700-650 | C-H bend (aromatic) | Out-of-plane bending for monosubstituted benzene rings of the trityl group. |

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in the molecule.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.50 - 7.20 | m | 15H | Aromatic protons of the trityl group |

| ~6.0 - 5.5 | br s | 2H | NH₂ protons of the amide |

| ~3.5 - 3.2 | m | 1H | α-CH proton |

| ~2.8 - 2.5 | m | 2H | β-CH₂ protons |

| ~2.0 | br s | 2H | NH₂ protons of the amine |

¹³C NMR Spectroscopy (Predicted) [6][7][8][9]

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (amide carbonyl) |

| ~145 | Quaternary aromatic carbons of the trityl group |

| ~130 - 127 | Aromatic CH carbons of the trityl group |

| ~67 | Quaternary carbon of the trityl group (C-(Ph)₃) |

| ~55 | α-CH carbon |

| ~35 | β-CH₂ carbon |

2.3.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

| m/z Value | Interpretation |

| [M+H]⁺ (363.15) | Protonated molecular ion |

| [M+Na]⁺ (385.13) | Sodiated molecular ion |

| 243.1 | Trityl cation [(C₆H₅)₃C]⁺ - a characteristic and often base peak |

| 165.1 | Phenyl cation fragment from the trityl group |

| 120.0 | Fragment corresponding to the cysteine amide backbone after loss of the trityl group |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

A chiral HPLC method is essential to determine the enantiomeric purity of the S-Trityl-L-cysteinamide.

Experimental Protocol (Suggested)

-

Column: A chiral stationary phase column, such as one based on a polysaccharide derivative (e.g., Chiralcel OD-H, Chiralpak AD) or a macrocyclic glycopeptide (e.g., Astec CHIROBIOTIC T).[10][11][12]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chiral separations. For reversed-phase, a buffered aqueous-organic mobile phase can be employed. The exact ratio should be optimized for the best resolution.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV detection at a wavelength where the aromatic trityl group absorbs strongly (e.g., 220 nm or 254 nm).

-

Expected Outcome: The L-enantiomer should be well-resolved from any contaminating D-enantiomer, allowing for the calculation of enantiomeric excess (e.e.).

Conclusion

This technical guide provides a detailed framework for the synthesis and comprehensive characterization of S-Trityl-L-cysteinamide. The outlined protocols and expected analytical data will be a valuable resource for researchers in the fields of peptide chemistry, medicinal chemistry, and drug development, enabling the reliable production and validation of this important chemical entity. Adherence to these methodologies will ensure the synthesis of high-purity S-Trityl-L-cysteinamide suitable for its intended downstream applications.

References

- 1. CN113214123A - Synthetic method of S-trityl-L-cysteine amide - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. phx.phenomenex.com [phx.phenomenex.com]

A Technical Guide to H-Cys(Trt)-NH2 (S-Trityl-L-cysteine amide) for Researchers and Drug Development Professionals

An in-depth exploration of the chemical properties, synthesis applications, and biological activities of the versatile amino acid derivative, H-Cys(Trt)-NH2 (CAS Number: 166737-85-5).

This technical guide provides a comprehensive overview of this compound, also known as S-Trityl-L-cysteine amide, a crucial building block in synthetic chemistry and a potent biological modulator. This document is intended for researchers, scientists, and professionals in the fields of drug development, biochemistry, and peptide chemistry.

Core Compound Information

This compound is a synthetic derivative of the amino acid L-cysteine. The key features of this compound are the presence of a trityl (Trt) protecting group on the sulfur atom of the cysteine side chain and an amide group at the C-terminus. The trityl group provides a bulky and acid-labile protection for the highly reactive thiol group, preventing unwanted side reactions during chemical synthesis. The C-terminal amide is a common modification in peptide-based therapeutics, often enhancing stability and biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 166737-85-5 | [1][2][3] |

| Molecular Formula | C₂₂H₂₂N₂OS | [1] |

| Molecular Weight | 362.49 g/mol | [1] |

| Appearance | White to off-white powder | [4] |

| Purity | Typically >98.0% (HPLC) | [4] |

| Solubility | Soluble in DMSO, Methanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [5][6] |

| Storage Temperature | -20°C | [2][7] |

Synonyms

This compound is known by several synonyms in the literature and commercial catalogs:

-

S-Trityl-L-cysteine amide

-

H-L-Cys(Trt)-NH2

-

(R)-2-Amino-3-(tritylthio)propanamide

-

S-(Triphenylmethyl)-L-cysteine amide

Applications in Synthesis and Research

This compound is a versatile reagent with significant applications in both synthetic chemistry and biological research.

Peptide Synthesis

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The trityl-protected cysteine is incorporated into peptide chains to introduce a cysteine residue. The trityl group is stable under the basic conditions used for Fmoc deprotection but is readily cleaved with trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin. This allows for the synthesis of cysteine-containing peptides that can subsequently be used for disulfide bridge formation or other modifications.[2][8] It is particularly useful in the synthesis of complex peptides, including melanocortin analogs.

Drug Development and Biological Research

Beyond its role as a synthetic building block, S-Trityl-L-cysteine (STLC), which is synonymous with this compound, has been identified as a potent and selective inhibitor of the mitotic kinesin Eg5.[6][9] This protein is essential for the formation of the bipolar spindle during mitosis. Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in cancer cells, making it a promising target for anti-cancer drug development.[9][10] STLC has been shown to have anti-tumor activity in various cancer cell lines.[6][9]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol describes a standard manual procedure for the coupling of the subsequent amino acid to this compound, which would be pre-loaded onto a resin or be the N-terminal residue of a resin-bound peptide. For incorporating Fmoc-Cys(Trt)-OH during the synthesis, a similar coupling protocol is used.

Materials:

-

Rink amide resin pre-loaded with this compound (or a peptide-resin with N-terminal Cys(Trt)-NH2)

-

Fmoc-protected amino acid (3 equivalents)

-

HBTU (2.9 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection (if applicable): If the preceding amino acid is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to remove the Fmoc group.

-

Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove residual piperidine and byproducts.

-

Kaiser Test: Perform a Kaiser test on a small sample of resin beads to confirm the presence of free primary amines. A positive test (blue beads) indicates successful deprotection.

-

Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid and HBTU in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step can be repeated.

-

Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

-

Repeat: Repeat steps 2-8 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the trityl and other side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with cold ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: In Vitro Microtubule-Activated ATPase Assay for Eg5 Inhibition

This protocol is adapted from studies on S-trityl-L-cysteine's inhibitory effect on Eg5.

Materials:

-

Purified recombinant human Eg5 motor domain

-

Microtubules (taxol-stabilized)

-

ATPase assay buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

-

ATP

-

Pyruvate kinase/lactate dehydrogenase (PK/LDH) coupling system

-

NADH

-

Phosphoenolpyruvate (PEP)

-

This compound (STLC) dissolved in DMSO

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing the ATPase assay buffer, PK/LDH, NADH, and PEP.

-

Addition of Eg5 and Microtubules: Add the Eg5 motor domain and microtubules to the reaction mixture.

-

Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a control) to the wells.

-

Initiation of Reaction: Initiate the reaction by adding ATP.

-

Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals using a microplate reader. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.

-

Data Analysis: Calculate the rate of ATP hydrolysis for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value.

Protocol 3: Mitotic Arrest and Apoptosis Assay in HeLa Cells

This protocol outlines the procedure to assess the induction of mitotic arrest and subsequent apoptosis in a cancer cell line upon treatment with this compound.

Materials:

-

HeLa cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (STLC) dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed HeLa cells in 6-well plates and allow them to adhere and grow for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or DMSO as a control. Incubate for a specified period (e.g., 24 or 48 hours).

-

Cell Harvest:

-

For adherent cells, collect the culture medium (containing floating apoptotic cells).

-

Wash the adherent cells with PBS and detach them using Trypsin-EDTA.

-

Combine the detached cells with the cells from the culture medium.

-

-

Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

-

Annexin V and PI Staining:

-

Resuspend the cell pellet in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Visualizations

Experimental Workflow: Solid-Phase Peptide Synthesis

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

Signaling Pathway: Intrinsic Apoptosis Induced by Eg5 Inhibition

Caption: Intrinsic apoptosis pathway initiated by Eg5 inhibition.

References

- 1. benchchem.com [benchchem.com]

- 2. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 3. A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest and Apoptosis in Cancer Cells and Shows Potent Antitumor Activity in Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repository.biotech.uniri.hr [repository.biotech.uniri.hr]

- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 7. Induction of apoptosis by monastrol, an inhibitor of the mitotic kinesin Eg5, is independent of the spindle checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. kumc.edu [kumc.edu]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to S-Trityl-L-cysteinaide (H-Cys(Trt)-NH2)

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of S-Trityl-L-cysteinaide, commonly referred to as H-Cys(Trt)-NH2. It is a critical building block in peptide synthesis, particularly within the Fmoc solid-phase peptide synthesis (SPPS) framework. This document details its structural characteristics, physical data, chemical reactivity, and core applications. Furthermore, it furnishes detailed experimental protocols for its use and deprotection, alongside visualizations of relevant chemical workflows and biological pathways, designed for researchers, chemists, and professionals in the field of drug development.

Chemical Identity and Structure

This compound is a derivative of the amino acid cysteine where the thiol group (-SH) of the side chain is protected by a bulky trityl (triphenylmethyl, Trt) group.[1] The C-terminus is an amide. This protection is essential to prevent the highly nucleophilic thiol from engaging in undesirable side reactions, such as premature disulfide bond formation, during peptide synthesis.[2][3] The trityl group is characterized by its acid lability, allowing for its removal under mild acidic conditions, while remaining stable to the basic conditions used for Fmoc group removal in SPPS.[2][4]

Caption: Chemical structure of this compound.

Physical and Chemical Properties

This compound is typically supplied as a white to off-white solid powder.[5][6] Its key physical and chemical identifiers are summarized in the tables below.

Table 1: General and Chemical Properties

| Property | Value | Reference |

| CAS Number | 166737-85-5 | [5][6][7] |

| Molecular Formula | C₂₂H₂₂N₂OS | [5][7] |

| Molecular Weight | 362.49 g/mol | [5] |

| Appearance | White to Off-White Powder | [5][6] |

| SMILES | NC(=O)--INVALID-LINK--NC(c1ccccc1)(c2ccccc2)c3ccccc3 | |

| InChI Key | QQMZZOZYQXTVCD-FQEVSTJZSA-N |

Table 2: Solubility and Storage

| Property | Value | Reference |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [5] |

| Storage Temperature | Room temperature, keep in a dark place under an inert atmosphere. | [5] |

| Long-term Storage | -20°C to -80°C for up to 6 months. | [8] |

Applications in Peptide Synthesis

The primary application of this compound and its N-terminally protected counterpart, Fmoc-Cys(Trt)-OH, is in Solid-Phase Peptide Synthesis (SPPS). The trityl group's stability to the basic conditions (e.g., piperidine) used for Fmoc deprotection and its lability to trifluoroacetic acid (TFA) make it orthogonal and highly compatible with the Fmoc-SPPS strategy.[2][4] This allows for the precise incorporation of cysteine into a peptide sequence while preventing unwanted side-chain reactions.

Caption: Generalized workflow for Fmoc SPPS incorporating a Cys(Trt) residue.

Experimental Protocols

S-Trityl Group Deprotection with TFA

The most common method for removing the S-trityl group is during the final cleavage of the peptide from the resin using a TFA "cocktail". The trityl group is cleaved, generating a stable trityl cation, which must be scavenged to prevent re-attachment to the cysteine thiol or modification of other sensitive residues like tryptophan.

Protocol:

-

Transfer the dried peptide-resin to a reaction vessel.

-

Prepare a cleavage cocktail. A standard mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS is a highly effective scavenger for the trityl cation.[9]

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Stir or agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide under vacuum. The peptide can then be purified via reverse-phase HPLC.[2]

Caption: Acidic cleavage and deprotection of the S-Trityl group.

S-Trityl Group Removal with Iodine (Oxidative Deprotection)

The S-trityl group can be removed with simultaneous formation of a disulfide bond using iodine. This method is useful for creating cyclic peptides or intermolecular disulfide bridges directly.[4][10]

Protocol:

-

Dissolve the S-trityl protected peptide in a suitable solvent like dichloromethane (DCM).[4]

-

Add a 0.1 M solution of iodine in DCM (approximately 2.2 equivalents per trityl group).[4]

-

Stir the reaction at room temperature for 5-10 minutes.[4]

-

Quench the excess iodine by adding a 0.2 M citrate buffer containing ascorbic acid.[4][10]

-

Isolate the resulting disulfide-bridged peptide via chromatography (e.g., on a Sephadex column).[4][10]

Biological Activity and Signaling Pathways

While this compound is primarily a synthetic building block, the closely related compound S-Trityl-L-cysteine (H-Cys(Trt)-OH) has been identified as a specific and reversible inhibitor of Eg5, a member of the kinesin-5 motor protein family.[11] Eg5 is crucial for establishing the bipolar mitotic spindle during cell division.

Inhibition of Eg5's ATPase activity prevents the separation of duplicated centrosomes.[11] This results in the formation of monoastral spindles, causing cell cycle arrest in the M phase and ultimately leading to apoptosis. This makes Eg5 an attractive target for anticancer drug development.[11]

Caption: Mechanism of Eg5 inhibition by S-Trityl-L-cysteine.

Conclusion

This compound is an indispensable tool in modern peptide chemistry. Its well-defined chemical properties, particularly the orthogonal stability of the S-trityl protecting group within the Fmoc-SPPS paradigm, allow for the reliable synthesis of complex cysteine-containing peptides. The straightforward and efficient protocols for its deprotection further enhance its utility. Understanding the physical characteristics, chemical reactivity, and potential biological relevance of its derivatives provides researchers with the essential knowledge to leverage this compound effectively in their scientific endeavors, from basic research to the development of novel peptide-based therapeutics.

References

- 1. CAS 166737-85-5: H-L-CYS(TRT)-NH2 HCL | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. H-L-CYS(TRT)-NH2 HCL | 166737-85-5 [chemicalbook.com]

- 6. ruifuchem.com [ruifuchem.com]

- 7. peptide.com [peptide.com]

- 8. mybiosource.com [mybiosource.com]

- 9. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. selleckchem.com [selleckchem.com]

A Technical Guide to H-Cys(Trt)-NH2: Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Cys(Trt)-NH2, chemically known as S-Trityl-L-cysteine amide, is a critical building block in solid-phase peptide synthesis (SPPS). The trityl (Trt) protecting group on the sulfhydryl side chain of cysteine offers significant advantages, primarily its stability under various coupling conditions and its lability to mild acid, which allows for selective deprotection. This guide provides a comprehensive overview of the physicochemical properties of this compound and detailed protocols for its application, particularly focusing on the crucial deprotection step in peptide synthesis.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing researchers with essential data for experimental design and execution.

| Property | Value | Reference |

| Molecular Formula | C22H22N2OS | [1][2] |

| Molecular Weight | 362.49 g/mol | [1][2] |

| Appearance | Off-white to white solid/powder | [1][2] |

| CAS Number | 166737-85-5 | [3][4][5] |

A hydrochloride salt of this compound, this compound·HCl, is also commonly used and has a molecular weight of 398.95 g/mol .[3]

Application in Solid-Phase Peptide Synthesis

This compound is extensively used in Fmoc-based solid-phase peptide synthesis. The trityl group effectively prevents the nucleophilic thiol side chain from participating in unwanted side reactions during peptide elongation. The removal of the Trt group is typically performed concurrently with the cleavage of the peptide from the resin support.

Experimental Protocol: Deprotection of the Trityl Group

The following protocol outlines a standard procedure for the cleavage of the peptide from the resin and the simultaneous deprotection of the S-trityl group from the cysteine residue.

Materials:

-

Peptidyl-resin with Cys(Trt)

-

Cleavage Cocktail:

-

Trifluoroacetic acid (TFA) (95%)

-

Triisopropylsilane (TIS) (2.5%)

-

Water (2.5%)

-

(Optional) 1,2-Ethanedithiol (EDT) (2.5%) for peptides prone to oxidation

-

-

Cold diethyl ether

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Centrifuge

-

Nitrogen or argon gas stream

Procedure:

-

Resin Preparation: Following the final coupling step and Fmoc deprotection, thoroughly wash the peptidyl-resin with DMF (3x) and DCM (3x). Dry the resin under a vacuum for at least one hour.

-

Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried peptidyl-resin in a suitable reaction vessel. A typical ratio is 10 mL of cocktail per gram of resin.

-

Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The trityl group is cleaved by the TFA, and the liberated trityl cations are "scavenged" by TIS to prevent re-attachment to the cysteine thiol and other side reactions.[1]

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small volume of fresh TFA to ensure complete recovery. Precipitate the crude peptide by adding the combined filtrate to a large volume of cold diethyl ether.

-

Peptide Isolation: Collect the precipitated peptide by centrifugation.

-

Washing: Wash the peptide pellet with cold diethyl ether to remove residual scavengers and byproducts.

-

Drying: Dry the crude peptide pellet under a stream of nitrogen or argon gas.

-

Purification: The crude peptide can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical Workflow and Key Considerations

The successful incorporation and deprotection of Cys(Trt) residues are governed by a well-defined workflow that minimizes side reactions and maximizes yield.

The role of scavengers in the cleavage cocktail is paramount. Without effective scavengers like TIS, the highly reactive trityl carbocations generated during acidolysis can lead to incomplete deprotection by reattaching to the cysteine thiol or cause alkylation of other sensitive residues, such as tryptophan.[1] The choice of scavengers and their concentration may need to be optimized depending on the peptide sequence. For instance, the addition of EDT can help maintain a reducing environment and prevent the oxidation of the free thiol to form disulfide bonds.[1]

References

An In-depth Technical Guide to the Solubility Profile of H-Cys(Trt)-NH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of S-Trityl-L-cysteine amide (H-Cys(Trt)-NH2), a critical reagent in peptide synthesis and drug discovery. Due to the limited availability of precise quantitative solubility data in public literature, this document outlines a detailed experimental protocol for determining the solubility of this compound in various solvents. This guide is intended to be a valuable resource for researchers working with this compound, enabling them to prepare solutions of known concentrations and avoid experimental variability.

Introduction

This compound, also known as S-Trityl-L-cysteine amide, is an amino acid derivative where the thiol group of cysteine is protected by a bulky trityl group. This protection enhances the stability of the thiol group and improves the solubility of the molecule in certain organic solvents, a beneficial characteristic for peptide synthesis.[1][2] The trityl group is acid-labile and can be removed under mild acidic conditions.[2][3] Understanding the solubility profile of this compound is crucial for its effective use in various applications, including peptide synthesis, bioconjugation, and as an intermediate in the development of pharmaceuticals.[1][4]

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 166737-85-5[1][4] |

| Molecular Formula | C22H22N2OS[1][4] |

| Molecular Weight | 362.5 g/mol [1][4] |

| Appearance | White to off-white powder[1][4] |

| Purity | ≥ 98% (HPLC)[1][4] |

Qualitative Solubility Profile of this compound

Based on available data, the qualitative solubility of this compound in various solvents is summarized below. It is important to note that these are general observations, and the quantitative solubility can be affected by factors such as temperature, pH, and the presence of co-solvents.

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble | [5][6][7] |

| Chloroform | Soluble | [5] |

| Dichloromethane (DCM) | Soluble | [5] |

| Ethyl Acetate | Soluble | [5] |

| Acetone | Soluble | [5] |

| Methanol | Soluble | [8] |

| Water | Partly Soluble | [8] |

| Dimethylformamide (DMF) | An optical rotation has been measured in DMF, suggesting some solubility.[1][4] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a method for determining the solubility of this compound in a range of solvents.

4.1. Materials and Equipment

-

This compound (high purity)

-

A selection of analytical grade solvents (e.g., Water, PBS, DMSO, DMF, Acetonitrile, Methanol, Ethanol, Isopropanol, Dichloromethane, Chloroform)

-

Analytical balance

-

Vortex mixer

-

Sonicator bath

-

Thermostatic shaker

-

Microcentrifuge

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Calibrated micropipettes

-

Glass vials with screw caps

4.2. Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: A flowchart outlining the key steps for the experimental determination of this compound solubility.

4.3. Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of glass vials. The amount should be sufficient to ensure that a solid phase remains after equilibration.

-

Add a precise volume (e.g., 1.0 mL) of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (e.g., 24-48 hours). Visual inspection should confirm the presence of undissolved solid.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for a specified time (e.g., 15 minutes) to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Dilute the supernatant with a suitable solvent (compatible with the HPLC mobile phase) to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standards.

-

Use the calibration curve to determine the concentration of this compound in the diluted supernatant samples.

-

Calculate the solubility by multiplying the determined concentration by the dilution factor.

-

General Guidelines for Solubilizing this compound

For practical laboratory use where a precise solubility value is not required, the following general guidelines, adapted from peptide solubilization protocols, can be applied.[9][10][11][12]

5.1. Initial Assessment

This compound is a neutral molecule due to the protected thiol group and the amide at the C-terminus. The bulky, hydrophobic trityl group will significantly influence its solubility, favoring organic solvents over aqueous solutions.

5.2. Recommended Solubilization Strategy

The following diagram illustrates a decision-making process for solubilizing this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. peptide.com [peptide.com]

- 3. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 4. chemimpex.com [chemimpex.com]

- 5. H-L-CYS(TRT)-NH2 HCL | 166737-85-5 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. S-Trityl-L-cysteine - LKT Labs [lktlabs.com]

- 9. biobasic.com [biobasic.com]

- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 11. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 12. genscript.com [genscript.com]

Methodological & Application

Application Notes and Protocols for the Use of H-Cys(Trt)-NH2 in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Cys(Trt)-NH2, or S-trityl-L-cysteine amide, is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the production of C-terminal cysteine-amide peptides. The trityl (Trt) protecting group on the sulfhydryl side-chain of cysteine offers the advantage of being labile to standard trifluoroacetic acid (TFA) cleavage conditions, allowing for a streamlined deprotection and cleavage step. This is a cost-effective approach for synthesizing peptides with a free thiol group at the C-terminus, which can then be used for disulfide bond formation or other modifications.

These application notes provide detailed protocols and supporting data for the use of this compound in Fmoc-based SPPS. The information is intended to guide researchers in developing robust and efficient synthetic strategies for cysteine-containing peptide amides.

Key Applications

-

Synthesis of C-terminal Cysteine Peptide Amides: The primary application is to serve as the starting point for the synthesis of peptides with a C-terminal cysteine amide.

-

Preparation of Peptides for Disulfide Bridging: Peptides synthesized using this compound can be readily oxidized to form intramolecular or intermolecular disulfide bonds, which are crucial for the structure and function of many bioactive peptides.[1]

-

Site-Specific Conjugation: The free thiol group, exposed after cleavage, provides a reactive handle for the site-specific conjugation of molecules such as polyethylene glycol (PEG), fluorescent labels, or cytotoxic drugs.

Quantitative Data Summary

| Parameter | Value | Notes |

| Resin Loading | 0.3 - 0.7 mmol/g | Typical loading capacity for Rink Amide resins. |

| Coupling Efficiency (per step) | >99% | Monitored by Kaiser test or equivalent method. Difficult couplings may require double coupling. |

| Overall Crude Yield | 70 - 90% | Sequence-dependent. Aggregation can reduce yield. |

| Crude Peptide Purity (by RP-HPLC) | 60 - 85% | Highly sequence-dependent. Side reactions during cleavage can impact purity. |

| Final Purity (after purification) | >95% | Achievable with standard reversed-phase HPLC purification. |

| Racemization of C-terminal Cys | < 5% | Can be minimized by using appropriate coupling reagents (e.g., DIC/Oxyma). |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Amide starting with Fmoc-Cys(Trt)-Rink Amide Resin

This protocol outlines the manual Fmoc-SPPS of a generic peptide amide on a pre-loaded Fmoc-Cys(Trt)-Rink Amide resin.

1. Resin Swelling:

- Place the desired amount of Fmoc-Cys(Trt)-Rink Amide resin in a reaction vessel.

- Add N,N-dimethylformamide (DMF) (10-15 mL per gram of resin) and allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

- Drain the DMF.

2. Fmoc Deprotection:

- Add a 20% solution of piperidine in DMF to the resin.

- Agitate for 5 minutes and drain.

- Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.

- Drain the solution and wash the resin thoroughly with DMF (5 x 1 min), followed by dichloromethane (DCM) (3 x 1 min), and then DMF (3 x 1 min).

3. Amino Acid Coupling:

- In a separate vial, dissolve the next Fmoc-protected amino acid (3-4 equivalents relative to resin loading), a coupling agent such as HBTU (3-4 equivalents), and HOBt (3-4 equivalents) in a minimal amount of DMF.

- Add N,N-diisopropylethylamine (DIPEA) (6-8 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

- Add the activated amino acid solution to the deprotected resin.

- Agitate the mixture for 1-2 hours at room temperature.

- Monitor the coupling reaction completion using the Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

4. Washing:

- Drain the coupling solution.

- Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

5. Iteration:

- Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Fmoc Deprotection:

- After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

7. Cleavage and Deprotection:

- Wash the resin with DCM (5 x 1 min) and dry under a stream of nitrogen.

- Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v). The use of scavengers like TIS is crucial to prevent the reactive trityl cation from causing side reactions.

- Add the cleavage cocktail to the resin (10-20 mL per gram of resin).

- Agitate the mixture at room temperature for 2-3 hours.

- Filter the resin and collect the filtrate.

- Wash the resin with a small amount of fresh TFA.

- Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

- Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.

- Dry the crude peptide under vacuum.

8. Purification:

- Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a suitable water/acetonitrile gradient containing 0.1% TFA.

Visualizations

Caption: Workflow for Fmoc-SPPS of a peptide amide using this compound.

Caption: Role of scavengers in the cleavage of Trt-protected cysteine.

Troubleshooting and Key Considerations

-

Racemization: Cysteine is prone to racemization during activation. To minimize this, use of coupling reagents like DIC/Oxyma is recommended over carbodiimides with HOBt, especially when coupling to a hindered amino acid.

-

Incomplete Deprotection of Trt Group: Incomplete removal of the trityl group can occur. Ensure a sufficient volume of cleavage cocktail and adequate reaction time (2-3 hours). The presence of effective scavengers like TIS drives the equilibrium towards complete deprotection.

-

Side Reactions during Cleavage: The highly stable trityl cation generated during cleavage can lead to alkylation of sensitive residues like tryptophan and methionine. The inclusion of scavengers such as TIS is essential to quench the trityl cation and prevent these side reactions. For peptides containing multiple Cys(Trt) residues, adding 2.5% ethanedithiol to the cleavage cocktail can help maintain the reduced state of the thiol group.

-

Oxidation: The free thiol group is susceptible to oxidation. If the desired product is the reduced monomer, it is important to handle the cleaved peptide under an inert atmosphere and consider adding a reducing agent like dithiothreitol (DTT) during purification. For disulfide bond formation, air oxidation in a dilute aqueous buffer at a slightly basic pH (7.5-8.5) is a common method.

References

Application Notes and Protocols for Regioselective Disulfide Bond Formation Using H-Cys(Trt)-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regioselective disulfide bond formation is a critical step in the chemical synthesis of complex peptides and proteins, profoundly influencing their structure, stability, and biological activity. The strategic use of orthogonal cysteine-protecting groups is paramount for achieving specific disulfide connectivity in peptides containing multiple cysteine residues. H-Cys(Trt)-NH2, or S-trityl-L-cysteine amide, is a key building block in solid-phase peptide synthesis (SPPS) for the controlled formation of disulfide bridges. The trityl (Trt) group provides robust protection for the cysteine thiol during peptide chain assembly and can be selectively removed under specific acidic conditions, allowing for directed disulfide bond formation.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the regioselective synthesis of disulfide-containing peptides. The methodologies described are applicable to both academic research and industrial drug development settings.

Principle of Regioselective Disulfide Bond Formation

The core principle of regioselective disulfide bond formation lies in the use of orthogonal protecting groups for different pairs of cysteine residues. An orthogonal protecting group strategy allows for the selective deprotection of one pair of cysteine thiols while others remain protected. This enables their specific oxidation to form a disulfide bond without interfering with other cysteine residues. The Trityl (Trt) group is acid-labile and is often used in combination with other protecting groups like Acetamidomethyl (Acm), which is removed by oxidation (e.g., with iodine), and S-tert-butylthio (StBu), which is cleaved under reducing conditions.[1]

This application note will focus on strategies involving the Trt group in combination with other common protecting groups to achieve regioselective disulfide bond formation.

Quantitative Data Summary

The following tables summarize quantitative data from representative studies on regioselective disulfide bond formation. Yields are highly dependent on the peptide sequence, the specific protecting group strategy, and the oxidation conditions employed.

Table 1: Comparison of Cysteine Protecting Groups and Their Deprotection Conditions

| Protecting Group | Chemical Structure | Deprotection Reagent(s) | Orthogonal To |

| Trityl (Trt) | -(C(C6H5)3) | Trifluoroacetic acid (TFA), HBF4 | Acm, StBu, Mob |

| Acetamidomethyl (Acm) | -CH2-NH-CO-CH3 | Iodine (I2), Hg(II) acetate, PdCl2 | Trt, StBu, Mmt |

| S-tert-butylthio (StBu) | -S-tBu | Reducing agents (e.g., DTT, TCEP) | Trt, Acm |

| 4-Methoxytrityl (Mmt) | -(C(C6H5)2(C6H4OCH3)) | Dilute TFA (1-2%) | Trt, Acm, StBu |

| 4-Methoxybenzyl (Mob) | -CH2-C6H4-OCH3 | TFMSA/TFA | Trt, Acm |

Table 2: Representative Yields for Regioselective Disulfide Bond Formation in Peptides

| Peptide | Disulfide Connectivity | Protecting Group Strategy | Oxidation Method | Overall Yield (%) | Reference |

| α-Conotoxin SI | Cys2-Cys7, Cys3-Cys13 | Cys(Acm)2,7; Cys(Trt)3,13 | 1. Air oxidation 2. PdCl2 | 48 | [2] |

| α-Conotoxin (unspecified) | Two disulfide bonds | Cys(Trt), Cys(tBu) | 1. I2/S2O8^2- 2. 2% TFA-NCS | Not specified | [3] |

| µ-Conotoxin PIIIA | Three disulfide bonds | Cys(Trt), Cys(Acm), Cys(tBu) | 1. Air oxidation 2. Iodine 3. TFA/DMSO | Not specified | [4] |

| Gomesin | Two disulfide bonds | Cys(Trt), Cys(tBu) | 1. I2/S2O8^2- 2. 2% TFA-NCS | Not specified | [3] |

| RANTES | Two disulfide bonds | Cys(Acm) for one pair | 1. Air oxidation 2. PdCl2 | 35 | [2] |

Experimental Protocols

Protocol 1: On-Resin Formation of a Single Disulfide Bond Using this compound

This protocol describes the formation of a single intramolecular disulfide bond in a peptide synthesized on a solid support, where both cysteines are protected with the Trt group.

Materials:

-

Peptidyl-resin containing two Cys(Trt) residues

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Iodine (I2)

-

Methanol (MeOH)

-

Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5)[5]

-

Cold diethyl ether

Procedure:

-

Swell the peptidyl-resin in DMF for 30 minutes.

-

Wash the resin thoroughly with DMF (3 times) and then DCM (3 times).[5]

-

Prepare a 0.1 M solution of iodine in a suitable solvent such as DMF or a mixture of DMF/DCM/MeOH.[5]

-

Add the iodine solution to the resin (typically 5-10 equivalents of I2 per cysteine pair).[5]

-

Allow the reaction to proceed for 1-2 hours at room temperature. Monitor the reaction progress using a qualitative test (e.g., Ellman's test) on a small sample of cleaved peptide to check for free thiols.

-

Once the reaction is complete, wash the resin extensively with DMF (5 times) and DCM (5 times) to remove excess iodine and byproducts.[5]

-

Dry the resin under vacuum.

-

Cleave the cyclic peptide from the resin using a standard cleavage cocktail.

-

Precipitate the peptide in cold diethyl ether, centrifuge, wash the pellet with cold ether, and dry.[5]

-

Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Regioselective Formation of Two Disulfide Bonds Using Orthogonal Cys(Trt) and Cys(Acm) Protection

This protocol outlines the stepwise formation of two disulfide bonds in solution after cleaving the peptide from the resin.

Materials:

-

Purified linear peptide with two Cys(Trt) and two Cys(Acm) residues

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dimethyl sulfoxide (DMSO)

-

Ammonium bicarbonate buffer (or other suitable buffer, pH 8)

-

Acetic acid

-

Iodine (I2)

-

Ascorbic acid solution

-

RP-HPLC system for purification

Procedure:

Step 1: Formation of the First Disulfide Bond (from Cys(Trt))

-

Cleave the linear peptide from the resin using a TFA-based cleavage cocktail containing a scavenger like TIS (e.g., TFA/TIS/H2O 95:2.5:2.5). This will selectively deprotect the Cys(Trt) residues, leaving the Cys(Acm) residues intact.

-

Purify the crude linear peptide with free thiols and protected Cys(Acm) residues by RP-HPLC.

-

Dissolve the purified peptide in an aqueous buffer solution (e.g., 0.1 M ammonium bicarbonate, pH 8) at a low concentration (0.1-1 mg/mL) to favor intramolecular cyclization.

-

Perform air oxidation by stirring the solution vigorously, open to the atmosphere, for 12-24 hours. Alternatively, for faster oxidation, add DMSO (10-20% v/v) to the solution.

-

Monitor the reaction by RP-HPLC and/or mass spectrometry until the linear peptide is consumed.

-

Lyophilize the solution and purify the monocyclic peptide by RP-HPLC.

Step 2: Formation of the Second Disulfide Bond (from Cys(Acm))

-

Dissolve the purified monocyclic peptide containing Cys(Acm) residues in an aqueous acetic acid solution (e.g., 50% acetic acid).

-

Add a solution of iodine (5-10 fold excess over the peptide) in acetic acid or methanol dropwise while stirring.[6]

-

Monitor the reaction by RP-HPLC. The reaction is typically complete within 30-60 minutes.

-

Quench the excess iodine by adding a 1 M aqueous solution of ascorbic acid until the yellow color disappears.[7]

-

Dilute the reaction mixture with water and purify the final bicyclic peptide by RP-HPLC.

-

Characterize the final product by mass spectrometry and analytical HPLC.

Visualizations

Caption: On-resin disulfide bond formation workflow.

Caption: Regioselective disulfide formation pathway.

Conclusion

This compound is an indispensable reagent for the synthesis of peptides requiring specific disulfide bond connectivity. The protocols and strategies outlined in these application notes provide a robust framework for researchers to achieve regioselective disulfide bond formation. The choice between on-resin and solution-phase methods, as well as the selection of orthogonal protecting groups, will depend on the specific peptide sequence and the desired final product. Careful optimization of reaction conditions and diligent monitoring of reaction progress are crucial for obtaining high yields and purity of the target disulfide-linked peptides. These methodologies are fundamental to advancing the discovery and development of novel peptide-based therapeutics and research tools.

References

- 1. benchchem.com [benchchem.com]

- 2. General synthetic strategy for regioselective ultrafast formation of disulfide bonds in peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. bachem.com [bachem.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: H-Cys(Trt)-NH2 in Cyclic Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides have emerged as a promising class of therapeutics due to their enhanced stability, target affinity, and specificity compared to their linear counterparts. The incorporation of cysteine residues is a key strategy in peptide cyclization, primarily through the formation of disulfide bridges or by serving as a handle for other ligation chemistries. The use of L-Cysteine(trityl)-amide (H-Cys(Trt)-NH2) in solid-phase peptide synthesis (SPPS) offers a convenient method for introducing a C-terminal cysteine with a protected thiol group and a C-terminal amide, which is a common feature in many biologically active peptides. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of cyclic peptides.

Application Notes

Role of the Trityl (Trt) Protecting Group

The trityl (Trt) group is a bulky and acid-labile protecting group for the thiol side chain of cysteine. Its primary function is to prevent the highly nucleophilic thiol from engaging in unwanted side reactions, such as oxidation or alkylation, during peptide synthesis. The Trt group is typically removed during the final cleavage of the peptide from the solid support using a trifluoroacetic acid (TFA)-based cleavage cocktail.[1][2]

A critical aspect of Trt group removal is the prevention of the reattachment of the liberated trityl cation to the deprotected cysteine thiol.[3] This reversible reaction can lead to incomplete deprotection. To drive the reaction to completion, scavengers such as triisopropylsilane (TIS) are essential components of the cleavage cocktail. TIS effectively traps the trityl cation, forming triphenylmethane and ensuring a high yield of the desired thiol-containing peptide.[3]

Cyclization Strategies Involving a C-Terminal Cysteine Amide

Peptides synthesized with this compound at the C-terminus can be cyclized through several strategies, primarily disulfide bridging and head-to-tail lactamization.

-

Disulfide Bridge Formation: This is the most common method for cyclizing peptides containing two or more cysteine residues.[4][5] A linear peptide is synthesized with a C-terminal Cys(Trt)-NH2 and at least one other orthogonally protected cysteine residue (e.g., with an acetamidomethyl (Acm) group). After cleavage and deprotection of the Trt group, the resulting dithiol peptide is oxidized to form an intramolecular disulfide bond. This can be performed on-resin or in solution, although solution-phase oxidation is often preferred to minimize the formation of intermolecular dimers and oligomers.[4]

-

Head-to-Tail Cyclization (Lactamization): This strategy involves the formation of an amide bond between the N-terminal amino group and the C-terminal carboxyl group. In the case of a peptide synthesized with this compound, after cleavage and deprotection, the resulting linear peptide possesses a free N-terminal amine and a C-terminal primary amide. While less common than cyclization involving a C-terminal carboxylic acid, it is possible to activate the N-terminal carboxylic acid to react with the C-terminal amine of the cysteine amide. This requires careful selection of coupling reagents and reaction conditions to favor the intramolecular reaction.

Experimental Protocols

Protocol 1: Synthesis of a Linear Peptide with C-Terminal Cys(Trt)-NH2

This protocol describes the solid-phase synthesis of a generic linear peptide using Fmoc/tBu chemistry with this compound as the C-terminal residue.

Materials:

-

Rink Amide resin

-

This compound

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Solvents: DMF, DCM

-

Piperidine solution (20% in DMF)

-

Cleavage cocktail: TFA/TIS/H2O (95:2.5:2.5)

Procedure:

-

Swell the Rink Amide resin in DMF.

-

Remove the Fmoc group from the resin using 20% piperidine in DMF.

-

Couple the first Fmoc-protected amino acid to the resin using a suitable coupling reagent and base.

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

-

For the final coupling, use this compound.

-

Wash the resin thoroughly with DMF and DCM and dry under vacuum.

-

Cleave the peptide from the resin and deprotect the side chains using the cleavage cocktail for 2-4 hours at room temperature.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

-

Dry the crude peptide and purify by reverse-phase HPLC.

Protocol 2: Disulfide Bridge Cyclization in Solution

This protocol describes the formation of a disulfide bridge in a linear peptide containing a C-terminal cysteine amide and an internal cysteine.

Materials:

-

Purified linear peptide with two free thiol groups

-

Ammonium bicarbonate buffer (e.g., 0.1 M, pH 8.0-8.5) or other suitable aqueous buffer[4]

-

Oxidizing agent (e.g., air, dimethyl sulfoxide (DMSO), iodine)[6]

-

Acetic acid

-

Reverse-phase HPLC for monitoring and purification

Procedure:

-

Dissolve the purified linear peptide in the chosen buffer at a low concentration (e.g., 0.1-1 mg/mL) to favor intramolecular cyclization.[3]

-

If using air oxidation, stir the solution vigorously, open to the atmosphere, for 12-48 hours. Monitor the reaction progress by LC-MS.[4]

-

Alternatively, for a more controlled oxidation, add a small amount of DMSO (e.g., 5-10% v/v) to the peptide solution and stir for 12-24 hours.

-

For rapid oxidation, a solution of iodine in methanol can be added dropwise to the peptide solution until a faint yellow color persists.[4] The reaction is typically complete within 1-2 hours. Quench excess iodine with a solution of ascorbic acid.

-

Once the cyclization is complete (as determined by LC-MS), acidify the reaction mixture with acetic acid.

-

Purify the cyclic peptide by reverse-phase HPLC.

Protocol 3: Head-to-Tail Cyclization (Lactamization)

This protocol outlines a general procedure for the head-to-tail cyclization of a linear peptide with a C-terminal cysteine amide.

Materials:

-

Purified linear peptide with a free N-terminus and C-terminal Cys-NH2

-

Aprotic solvent (e.g., DMF, DCM)

-

Coupling reagents (e.g., HATU, HBTU, PyBOP)[6]

-

Base (e.g., DIPEA)

-

Reverse-phase HPLC for monitoring and purification

Procedure:

-

Dissolve the purified linear peptide in the chosen solvent at a high dilution (e.g., 0.1-0.5 mM) to minimize intermolecular reactions.

-

Add the coupling reagent (e.g., 1.5 equivalents of HATU) and base (e.g., 3 equivalents of DIPEA) to the peptide solution.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the cyclization by LC-MS.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Re-dissolve the residue in a suitable solvent (e.g., DMSO or aqueous acetonitrile).

-

Purify the cyclic peptide by reverse-phase HPLC.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of cyclic peptides using methods involving cysteine residues.

Table 1: Yields of Disulfide-Bridged Cyclic Peptides

| Peptide Sequence | Cyclization Method | Solvent/Conditions | Yield (%) | Reference |

| Ac-Cys-Pro-D-Val-Cys-NH2 | On-resin oxidation | Various | 60-90% | [7] |

| Oxytocin | On-resin oxidation | Various | 60-90% | [7] |

| α-conotoxin SI | Regioselective on-resin oxidation (NCS) | DMF | Not specified | [3] |

Table 2: Yields of Head-to-Tail Cyclic Peptides via NCL

| Peptide | Cyclization Method | Key Conditions | Yield (%) | Reference |

| rhesus Θ-defensin RTD-1 | Intramolecular NCL | One-pot cyclization | ~40% | [8] |

| Model Peptides | Intramolecular NCL | One-pot cyclization | ~20% | [8] |

Visualizations

Workflow for Disulfide Bridge Cyclization

Caption: Workflow for disulfide bridge cyclization of a peptide synthesized with this compound.

Workflow for Head-to-Tail Cyclization (Lactamization)

Caption: Workflow for head-to-tail lactamization of a peptide synthesized with this compound.

Logical Relationship of Trt Deprotection

Caption: The role of scavengers in preventing the reversible re-attachment of the trityl cation.

References

- 1. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 2. N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclization of disulfide-containing peptides in solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Cysteine-Containing Peptide Synthesis

Troubleshooting Incomplete Trityl (Trt) Group Removal from Cysteine Residues

This guide provides researchers, scientists, and drug development professionals with practical solutions to common issues encountered during the acid-mediated deprotection of the trityl (Trt) group from cysteine (Cys) residues in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the deprotection of the trityl (Trt) group from my cysteine-containing peptide incomplete?

Incomplete removal of the Cys(Trt) group is a frequent challenge in solid-phase peptide synthesis (SPPS). The primary reason is the reversible nature of the cleavage reaction. During treatment with trifluoroacetic acid (TFA), the trityl group is cleaved, generating a stable trityl cation. If this cation is not effectively captured, it can reattach to the nucleophilic thiol group of the deprotected cysteine, leading to an equilibrium that favors the protected state.[1] The presence of a significant peak corresponding to the mass of the trityl-protected peptide in your analytical data (e.g., HPLC or mass spectrometry) is the main indicator of this issue.[1]

Q2: What is the role of scavengers in the trityl deprotection cocktail, and which ones are most effective?

Scavengers are essential for achieving complete and irreversible deprotection of the trityl group. Their primary function is to "trap" or "quench" the highly reactive trityl carbocations generated during acid cleavage.[1] By reacting with these carbocations, scavengers prevent their reattachment to the cysteine thiol, thereby driving the deprotection reaction to completion.[1]

Triisopropylsilane (TIS) is a highly effective scavenger for this purpose, as it irreversibly converts the trityl cation to triphenylmethane.[1] Other commonly used scavengers include water, 1,2-ethanedithiol (EDT), and phenol. EDT is particularly beneficial for peptides containing Cys(Trt) as it aids in its removal and helps prevent oxidation of tryptophan residues.[2]

Q3: What are the recommended cleavage cocktails for Cys(Trt) deprotection?

The choice of cleavage cocktail is critical for successful deprotection. The composition of the cocktail depends on the presence of other sensitive residues in your peptide sequence.

| Reagent Cocktail | Composition (v/v/v) | Primary Use |

| Standard Cocktail | 95% TFA / 2.5% TIS / 2.5% H₂O | General purpose for peptides without other sensitive residues.[1] |

| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Recommended for peptides containing sensitive residues like Cys, Met, or Trp.[1] |

Q4: How long should the cleavage reaction be performed?

For most peptides, a cleavage time of 2-4 hours at room temperature is generally sufficient.[1] However, the optimal duration can depend on the specific peptide sequence and the other protecting groups present. For particularly stubborn deprotections, extending the cleavage time up to 6 hours may be beneficial.[1] It is highly recommended to perform a small-scale trial cleavage and monitor the progress by HPLC to determine the ideal reaction time for your specific peptide.[1] Be aware that prolonged exposure to strong acid can lead to other side reactions.[1]

Q5: What are common side reactions during Cys(Trt) deprotection, and how can they be minimized?

Several side reactions can occur during the deprotection of Cys(Trt). Understanding these can help in troubleshooting and optimizing the process.

| Side Reaction | Cause | Prevention |

| Re-attachment of Trityl Group | Insufficient scavenging of the trityl cation.[1] | Use an effective scavenger like TIS in the cleavage cocktail.[1] |

| Oxidation | The free thiol group is susceptible to oxidation, leading to disulfide bond formation (dimers or oligomers).[1] | Add a reducing agent like EDT to the cleavage cocktail.[1] |

| Alkylation | Reactive carbocations from other protecting groups (e.g., tert-butyl) can alkylate the cysteine thiol.[1] | Ensure a sufficient concentration of scavengers in the cleavage cocktail.[1] |

Troubleshooting Workflow

If you are experiencing incomplete trityl deprotection, follow this troubleshooting workflow:

Caption: Troubleshooting Decision Tree for Incomplete Trityl Deprotection.

Experimental Protocols

Protocol 1: Standard Cleavage and Deprotection of Cys(Trt)-Containing Peptides

-

Resin Preparation: Following solid-phase synthesis, thoroughly wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Cleavage Cocktail Preparation: Prepare the cleavage cocktail immediately before use. For a standard cleavage, use a mixture of 95% TFA, 2.5% TIS, and 2.5% water.

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 0.1 mmol of peptide). Gently agitate the mixture at room temperature for 2-4 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.

-

Peptide Isolation: Centrifuge the suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Drying and Analysis: Dry the peptide pellet under vacuum and analyze the crude product by HPLC and mass spectrometry to confirm complete deprotection.

Protocol 2: On-Resin Deprotection of Cys(Mmt) as an Alternative

For selective deprotection on the resin, the monomethoxytrityl (Mmt) group can be a useful alternative to Trt.

-

Resin Swelling: Swell the dry peptide-resin in DCM in a sealed, sintered glass funnel.

-

Deprotection Solution: Prepare a solution of 1-2% TFA in DCM. To enhance cleavage, a scavenger such as TIS can be added.

-

Batchwise Deprotection: Add the deprotection solution to the resin and shake for 2 minutes. Remove the solvent by applying nitrogen pressure. Repeat this step five times.

-

Washing: Wash the resin thoroughly with DCM.

-

Analysis: Cleave a small amount of peptide from the resin to confirm the selective deprotection of the Mmt group.

Signaling Pathways and Experimental Workflows

Caption: General Workflow for Peptide Synthesis and Cys(Trt) Deprotection.

References

Technical Support Center: Managing Solubility Issues of H-Cys(Trt)-NH2-Containing Peptides

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing solubility challenges with peptides containing S-trityl-L-cysteinaMide (H-Cys(Trt)-NH2). The bulky and highly hydrophobic nature of the trityl (Trt) protecting group is a primary contributor to the poor aqueous solubility of these peptide sequences.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound-containing peptide not dissolving in aqueous buffers like PBS or water?

A1: The solubility of a peptide is largely dictated by its amino acid composition and post-translational modifications.[1] Peptides containing this compound are often difficult to dissolve in aqueous solutions due to two main factors:

-

Extreme Hydrophobicity: The trityl (Trt) group is a large, non-polar protecting group that significantly increases the overall hydrophobicity of the peptide, leading to poor interaction with water.[1]

-

Peptide Aggregation: Hydrophobic sequences have a strong tendency to self-associate and form aggregates, such as beta-sheets, which can lead to precipitation or the formation of a gel-like substance.[2]

Q2: What is the best solvent to use as a starting point for dissolving my this compound peptide?

A2: For highly hydrophobic peptides, it is often best to start with a small amount of a strong organic solvent.[2][3] It is crucial to first test the solubility on a small aliquot of your peptide before dissolving the entire batch.[4] For peptides containing cysteine, dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are recommended.[3] Alternatively, dimethyl sulfoxide (DMSO) can be used, followed by a slow, drop-wise dilution with your desired aqueous buffer.[2][4]

Q3: Are there any solvents or conditions I should avoid when working with Cys(Trt)-containing peptides?

A3: While the Trt group protects the cysteine's thiol moiety from oxidation, certain conditions should still be handled with care.[5][6]

-

Alkaline Conditions (pH > 8): High pH can affect the stability of the peptide solution.[7] For peptides where the Trt group might be removed, alkaline conditions can promote the rapid oxidation of the now-free cysteine, leading to the formation of disulfide-linked dimers and oligomers, which often precipitate.[5][6][7]

-

DMSO for Deprotected Peptides: If your experimental procedure involves removing the Trt group, be aware that DMSO should be avoided for the resulting free-cysteine peptide, as it can promote oxidation.[5][8]

Q4: I successfully dissolved my peptide in an organic solvent, but it precipitated when I added my aqueous buffer. What happened and how can I fix it?

A4: This indicates that you have exceeded the peptide's solubility limit in the final solvent mixture.[2] The key is to add the aqueous buffer very slowly (drop-wise) to the peptide-organic solvent solution while gently vortexing.[2] If precipitation still occurs, you may need to either increase the proportion of the organic solvent in the final solution or utilize chaotropic agents.

Q5: Can I use sonication or heat to help dissolve my peptide?

A5: Yes, both methods can be used cautiously.

-

Sonication: A brief session in a bath sonicator can help break up peptide aggregates and enhance dissolution.[2][8] However, excessive sonication can generate heat and potentially degrade the peptide.[2] It is recommended to sonicate in short bursts (e.g., 3 cycles of 10 seconds) while cooling the sample on ice in between.[8]

-

Warming: Gently warming the solution to less than 40°C may also improve solubility.[3]

Q6: What are chaotropic agents and when should I consider using them?

A6: Chaotropic agents, such as 6 M guanidine hydrochloride or 8 M urea, are powerful denaturants that disrupt the hydrogen bonding networks responsible for peptide aggregation.[2] They should be considered a last resort when other methods have failed, as they can interfere with many biological assays.[2]

Troubleshooting Guide

The primary challenge with this compound peptides is their hydrophobicity. The following workflow provides a systematic approach to achieving solubilization.

Caption: Troubleshooting workflow for solubilizing this compound-containing peptides.

Solvent Selection Summary

While the focus is on hydrophobic Cys(Trt)-containing peptides, the general principles of peptide solubility based on overall charge are a useful reference.

| Peptide Characteristic | Primary Solvents | Secondary/Harsh Solvents | Key Considerations |